Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate
Description
Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a complex ether-amide side chain. The structure includes a cyclohexyl ring bearing a cyano group, a methylamino moiety, and an oxoethoxy linker bridging the aromatic and aliphatic components.
Properties
IUPAC Name |
methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-20(18(13-19)9-4-3-5-10-18)16(21)12-24-15-8-6-7-14(11-15)17(22)23-2/h6-8,11H,3-5,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRYBDJDKBSRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC=CC(=C1)C(=O)OC)C2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate typically involves multiple steps. One common method includes the reaction of methyl 3-hydroxybenzoate with 2-bromoethyl acetate to form an intermediate, which is then reacted with 1-cyanocyclohexylmethylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate, we analyze its structural and functional similarities/differences with three related compounds from the evidence:
Structural Analog: Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (Compound 5k)
- Core Structure : Shares a benzoate ester backbone but diverges via a triazine ring substitution.
- Functional Groups: Contains methoxy (-OCH₃), formyl (-CHO), and triazine groups, contrasting with the cyano and methylamino groups in the target compound.
- Synthesis : Prepared via stepwise nucleophilic substitution on trichlorotriazine, involving DIPEA as a base and column chromatography for purification (90% yield). This highlights the importance of sequential reactions for complex heterocyclic systems .
- Applications: Triazine derivatives are often used in agrochemicals or polymers, whereas the target compound’s cyano group may favor coordination chemistry or nitrile-specific reactivity.
Functional Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Core Structure : Benzamide derivative with a hydroxyalkyl side chain.
- Functional Groups: Features an amide (-CONH-) and hydroxyl (-OH) group, compared to the target’s ester and cyano groups.
- Reactivity: The N,O-bidentate directing group in this compound enables metal-catalyzed C–H functionalization. In contrast, the cyano group in the target compound could act as a ligand for transition metals or participate in click chemistry (e.g., nitrile-oxide cycloadditions) .
- Characterization : Both compounds were analyzed via NMR and X-ray crystallography, underscoring the need for multi-technique validation in complex molecules.
Structural Fragment Analog: Methyl 2-[2-[1-(2-hydroxyethyl)cyclohexyl]ethoxy]benzoate
- Core Structure : Benzoate ester with a cyclohexyl-ethoxy substituent.
- Functional Groups: Lacks the cyano and methylamino groups but includes a hydroxyethyl (-CH₂CH₂OH) moiety.
- Physicochemical Properties: The hydroxyethyl group enhances hydrophilicity, whereas the target compound’s cyano group may increase polarity but reduce solubility in aqueous media.
- Synthesis : Similar etherification strategies (e.g., nucleophilic substitution) may apply, though the target compound’s amide linkage requires carbodiimide-mediated coupling or active ester intermediates.
Data Table: Comparative Analysis of Key Features
Research Findings and Insights
- Synthetic Challenges : The target compound’s amide-ether linkage and sterically hindered cyclohexyl group may complicate synthesis, requiring optimized coupling conditions (e.g., DIPEA as a base, as in ) and chromatographic purification.
- Reactivity: The cyano group’s electron-withdrawing nature could activate adjacent electrophilic sites, enabling nucleophilic additions or metal coordination, contrasting with the hydroxyl-directed reactivity in .
- Thermal Stability : The cyclohexyl group may enhance thermal stability compared to linear alkyl chains in analogs like , though this requires experimental validation.
Biological Activity
Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 278.32 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The compound has been shown to modulate oxidative stress pathways, potentially reducing cellular damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Effects : It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease treatments.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antioxidant | In vitro assays | Reduced levels of lipid peroxidation and increased antioxidant enzyme activity (SOD, GSH) |
| Study 2 | Anti-inflammatory | Animal model (endometriosis) | Decreased expression of COX-2 and pro-inflammatory cytokines; reduced lesion size |
| Study 3 | Neuroprotective | Cell culture | Increased cell viability in neuronal cell lines exposed to oxidative stress |
Case Study 1: Antioxidant Effects in Endometriosis
A study investigating the effects of this compound on endometriosis demonstrated significant reductions in oxidative stress markers. The treatment led to a decrease in lesion size and inflammation, suggesting its potential as a therapeutic agent for this condition .
Case Study 2: Neuroprotection in Oxidative Stress Models
In another study focusing on neuroprotection, the compound was tested against oxidative stress-induced apoptosis in neuronal cells. Results indicated that it significantly enhanced cell survival rates and reduced markers of apoptosis, highlighting its potential application in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
